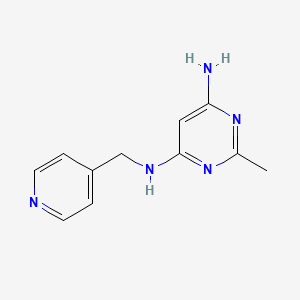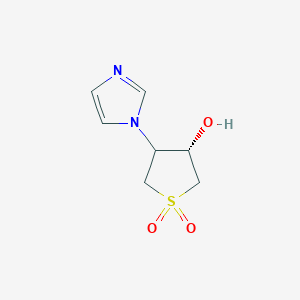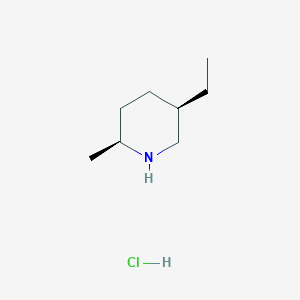
5-Chloro-2-methoxy-1,3-benzenedicarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methoxyisophthalic acid: is an aromatic compound with the molecular formula C9H7ClO4 It is a derivative of isophthalic acid, where the hydrogen atoms at positions 5 and 2 are replaced by a chlorine atom and a methoxy group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxyisophthalic acid typically involves the chlorination and methoxylation of isophthalic acid derivatives. One common method includes the following steps:
Chlorination: Isophthalic acid is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position.
Methoxylation: The chlorinated intermediate is then reacted with a methoxylating agent, such as sodium methoxide (NaOCH3) or dimethyl sulfate ((CH3O)2SO2), to introduce the methoxy group.
Industrial Production Methods: In industrial settings, the production of 5-Chloro-2-methoxyisophthalic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Chloro-2-methoxyisophthalic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl (OH) or amino (NH2) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-2-methoxyisophthalic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate its role in drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: In the industrial sector, 5-Chloro-2-methoxyisophthalic acid is used in the production of polymers and advanced materials. Its unique chemical structure makes it suitable for applications in coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methoxyisophthalic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The compound’s molecular targets and pathways involved in its action are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
5-Chloroisophthalic acid: Similar structure but lacks the methoxy group.
2-Methoxyisophthalic acid: Similar structure but lacks the chlorine atom.
Isophthalic acid: The parent compound without any substitutions.
Uniqueness: 5-Chloro-2-methoxyisophthalic acid is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical properties
Propriétés
Formule moléculaire |
C9H7ClO5 |
|---|---|
Poids moléculaire |
230.60 g/mol |
Nom IUPAC |
5-chloro-2-methoxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H7ClO5/c1-15-7-5(8(11)12)2-4(10)3-6(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
Clé InChI |
RSHREERUTXLKKV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1C(=O)O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351704.png)








![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351775.png)




